
rac Darifenacin-d4
Vue d'ensemble
Description
rac Darifenacin-d4: is a deuterium-labeled analog of Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. This compound is primarily used in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography by serving as an internal standard .
Méthodes De Préparation
The synthesis of rac Darifenacin-d4 involves the incorporation of deuterium atoms into the molecular structure of Darifenacin. The process typically includes the following steps:
Synthesis of Intermediate Compounds: The preparation of intermediates such as 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide.
Deuterium Exchange Reactions: Deuterium atoms are introduced into the molecule through deuterium exchange reactions, often using deuterated reagents and solvents under specific conditions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.
Analyse Des Réactions Chimiques
rac Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Applications De Recherche Scientifique
Rac Darifenacin-d4's selectivity for muscarinic receptors, particularly the M3 subtype, makes it a targeted therapeutic agent for OAB. The compound's ability to selectively antagonize M3 receptors reduces detrusor muscle contraction, alleviating symptoms such as urinary urgency and incontinence.
Clinical Efficacy:
- Studies have demonstrated that darifenacin significantly reduces episodes of urge incontinence and improves quality of life in patients with varying severity of OAB symptoms. For instance, a study showed that patients taking darifenacin experienced statistically significant improvements in urgency-free time compared to those on placebo treatments .
Case Studies
Case Study 1: Efficacy in Overactive Bladder Management
In a clinical trial involving patients with OAB, this compound was used as an internal standard to quantify darifenacin levels. The results indicated that patients receiving darifenacin experienced a median percent reduction in urge incontinence episodes per week by over 80%, demonstrating its effectiveness in managing OAB symptoms .
Case Study 2: Metabolic Pathway Analysis
Research utilizing this compound has provided insights into the metabolic pathways of darifenacin. By analyzing biological samples from subjects administered this compound, researchers identified key metabolites that contribute to the drug's therapeutic effects and side effects, enhancing the understanding of its pharmacological profile .
Mécanisme D'action
rac Darifenacin-d4, like Darifenacin, selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking these receptors, Darifenacin reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .
Comparaison Avec Des Composés Similaires
rac Darifenacin-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:
Darifenacin: The non-deuterated form used clinically to treat urinary incontinence.
Darifenacin-D5: Another deuterium-labeled analog with five deuterium atoms, used for similar analytical purposes.
Darifenacin Oxidized Impurity: An oxidized derivative used in impurity profiling and stability studies.
Activité Biologique
Rac Darifenacin-d4 is a deuterated analog of darifenacin, primarily utilized in pharmacokinetic studies due to its role as an internal standard. This compound exhibits significant biological activity, particularly as an antagonist of the muscarinic acetylcholine receptor M3, which is crucial for bladder function. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C23H26D4N2O2
- Molecular Weight : Approximately 430.57 g/mol
- Structure : The presence of deuterium enhances stability and allows for improved analytical measurements in pharmacokinetic studies.
This compound selectively antagonizes the M3 muscarinic receptor, which mediates bladder muscle contractions. By blocking this receptor, the compound reduces detrusor muscle contractions, alleviating symptoms associated with urinary urgency and incontinence. The selectivity for M3 receptors over other muscarinic subtypes (M1, M2, M4, and M5) minimizes side effects typically associated with broader muscarinic antagonism, such as dry mouth and constipation .
Pharmacokinetics
This compound is primarily used in research settings to quantify darifenacin levels in biological samples through methods like gas chromatography and liquid chromatography coupled with mass spectrometry. Its deuterated nature improves the accuracy and reliability of these measurements by providing a stable reference point .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 15% - 19% |
Volume of Distribution | 163 L |
Protein Binding | ~98% (primarily to alpha-1-acid-glycoprotein) |
Half-life | 13 - 19 hours |
Research Findings
Studies have demonstrated that this compound effectively inhibits M3 receptor-mediated responses while showing minimal interaction with other receptor subtypes. This selectivity is crucial for its therapeutic application in managing overactive bladder syndrome.
Case Studies
- Pharmacokinetic Study : In a study involving human subjects, this compound was used to quantify darifenacin levels in plasma and urine samples. The results indicated a clear correlation between the concentrations of this compound and darifenacin, validating its use as an internal standard for pharmacokinetic assessments.
- Safety Profile Analysis : Given its structural similarity to darifenacin, this compound is expected to exhibit a similar low toxicity profile. However, specific safety data on this compound remains limited; thus, it is essential to follow proper handling procedures during research applications .
Propriétés
IUPAC Name |
2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBXQDTNZMWGS-MIMPEXOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675656 | |
Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189701-43-6 | |
Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.